molecular formula C6H5ClN2O B2392894 2-Chloro-1-(pyrazin-2-yl)ethan-1-one CAS No. 91516-39-1

2-Chloro-1-(pyrazin-2-yl)ethan-1-one

Cat. No.: B2392894
CAS No.: 91516-39-1
M. Wt: 156.57
InChI Key: MUSVFUJCZKWUTI-UHFFFAOYSA-N
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Description

2-Chloro-1-(pyrazin-2-yl)ethan-1-one is a chemical compound that belongs to the pyrazine family. It is a yellow crystalline solid used in various fields such as medical, environmental, and industrial research. The compound’s structure includes a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(pyrazin-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloropyrazine with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(pyrazin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions typically occur under mild conditions with the use of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include substituted pyrazine derivatives, oxidized pyrazine compounds, and reduced pyrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-1-(pyrazin-2-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-1-(pyrazin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: A related compound with a similar pyrazine ring structure but lacking the ethanone group.

    1-Chloro-2-pyrazin-2-ylethanone: Another similar compound with a different substitution pattern on the pyrazine ring.

Uniqueness

2-Chloro-1-(pyrazin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-chloro-1-pyrazin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSVFUJCZKWUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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